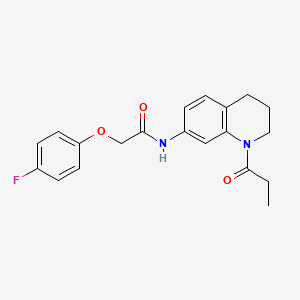
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as MPA, is an organic compound with a wide range of applications in scientific research. It is an important intermediate for synthesis of a variety of compounds and has been used in the production of drugs, dyes, and other materials. MPA is a white crystalline solid with a melting point of 124°C and a molecular weight of 270.3 g/mol.
科学研究应用
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been widely used in scientific research for a variety of applications. It has been used as a starting material for the synthesis of drugs, dyes, and other materials. It has also been used as a reagent in the preparation of a variety of compounds, including thioureas, amides, and imines. Additionally, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, quinoxalines, and quinazolines.
作用机制
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide acts as an intermediate in the synthesis of a variety of compounds. In the acetylation method, this compound is formed by the reaction of 4-methoxyphenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. In the acylation method, this compound is formed by the reaction of 4-methoxyphenol with 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a catalytic amount of pyridine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is an inexpensive and readily available compound, making it an attractive choice for laboratory experiments. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is hygroscopic and must be handled with care to avoid contamination.
未来方向
The use of 2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in scientific research is expected to continue to grow in the future. Future research may focus on further exploring its biochemical and physiological effects, as well as its potential applications in drug and material synthesis. Additionally, further studies may explore the potential of this compound as a reagent in the synthesis of heterocyclic compounds. Finally, research may focus on further exploring the mechanism of action of this compound in the synthesis of a variety of compounds.
合成方法
2-(4-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be synthesized by two different methods: the acetylation method and the acylation method. In the acetylation method, this compound is synthesized by reacting 4-methoxyphenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. In the acylation method, this compound is synthesized by reacting 4-methoxyphenol with 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a catalytic amount of pyridine.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(25)23-12-4-5-15-6-7-16(13-19(15)23)22-20(24)14-27-18-10-8-17(26-2)9-11-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSJKLQXIXHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide](/img/structure/B6569971.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6569972.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![1-[(5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6569978.png)
![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)





